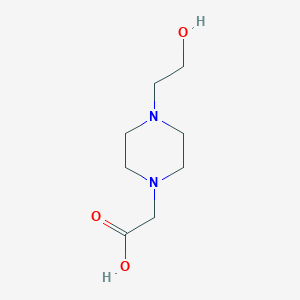

2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid

Overview

Description

“2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria . It is also a hydrogen ion buffer that can maintain a constant pH range for a long time .

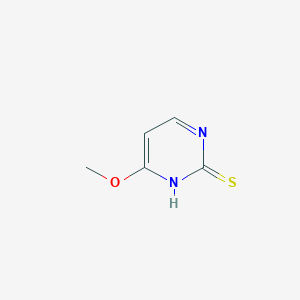

Molecular Structure Analysis

The molecular formula of “2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid” is C8H18N2O4S . Its average mass is 188.224 Da and its monoisotopic mass is 188.116089 Da .Physical And Chemical Properties Analysis

“2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid” has a solubility of 703.6 g/L . Its useful pH range is 6.8-8.2 and its pKa at 25 °C is 7.5 . It has a density of 1.44 g/cm3 at 20 °C .Scientific Research Applications

Biological Research Buffer

This compound is one of the best general-purpose buffers for biological research . It is excellent for various biological studies due to its buffering capacity and compatibility with biological systems .

Tissue Culture

It is used in tissue culture, a method in which fragments of tissue from an animal or plant are transferred to an artificial environment in which they can continue to survive and function .

Oxidative Phosphorylation

The compound is used in studies of oxidative phosphorylation, a metabolic pathway that uses energy released by the oxidation of nutrients to produce adenosine triphosphate (ATP) .

Protein Synthesis

It is used in protein synthesis with cell-free bacterial systems. These systems are used to study the protein synthesis mechanism, screen for active-translation inhibitors, and synthesize proteins with modified amino acids .

Photophosphorylation

The compound is used in studies of photophosphorylation, a process by which light energy is used to convert ADP to ATP, providing the energy for the metabolic processes of the cell .

CO2 Fixation

It is used in studies of CO2 fixation, a process by which CO2 is incorporated into organic compounds .

Transmission Electron Microscopy (TEM) Studies

It is a suitable buffer for TEM studies as it does not affect metal substrates . TEM is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image .

Electrophoresis Studies

It is used as a running buffer in gel electrophoresis, a method for separation and analysis of macromolecules (DNA, RNA and proteins) and their fragments, based on their size and charge .

Safety and Hazards

The safety data sheet for “2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid” suggests avoiding contact with skin, eyes, or clothing, as well as ingestion and inhalation . It also advises against dust formation and recommends keeping containers tightly closed in a dry, cool, and well-ventilated place .

Mechanism of Action

Target of Action

It’s worth noting that this compound is a derivative of piperazine, a common moiety in many pharmaceutical drugs, which often targets neurotransmitter receptors in the nervous system .

Mode of Action

Piperazine derivatives often interact with their targets by mimicking or blocking the natural ligands of these receptors, thereby modulating their activity . The hydroxyethyl group and acetic acid moiety in the compound could potentially influence its binding affinity and selectivity to its targets.

Biochemical Pathways

Given its structural similarity to other piperazine derivatives, it may be involved in modulating neurotransmission pathways, particularly those involving serotonin, dopamine, or gaba .

Pharmacokinetics

Many piperazine derivatives are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Modulation of neurotransmitter receptors can lead to a variety of effects, depending on the specific receptors targeted and the nature of the modulation (ie, agonism or antagonism) .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of many compounds. For instance, the compound’s pKa value suggests that its ionization state, and therefore its reactivity and solubility, could be influenced by pH . .

properties

IUPAC Name |

2-[4-(2-hydroxyethyl)piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c11-6-5-9-1-3-10(4-2-9)7-8(12)13/h11H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEKKKPFXABURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374736 | |

| Record name | [4-(2-Hydroxyethyl)piperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124335-65-5 | |

| Record name | [4-(2-Hydroxyethyl)piperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124335-65-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

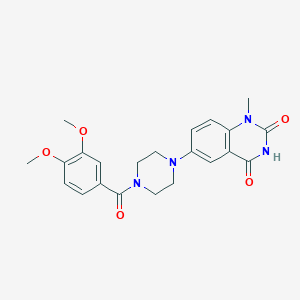

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)